1-Methylnaphthalene-6-acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(5-methylnaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-3-2-4-12-9-11(7-8-14)5-6-13(10)12/h2-6,9H,7H2,1H3 |
InChI Key |
VEXLZTVSCGHXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for 1 Methylnaphthalene 6 Acetonitrile
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 1-Methylnaphthalene-6-acetonitrile reveals several logical disconnection points. The primary target is the cyanomethyl group (-CH₂CN) and its attachment to the 1-methylnaphthalene (B46632) core at the 6-position.
A key disconnection strategy involves breaking the C-C bond between the naphthalene (B1677914) ring and the acetonitrile (B52724) moiety. This leads to two main precursor types: a 1-methylnaphthalene derivative activated at the 6-position and a cyanomethylating agent. The choice of activation on the naphthalene ring and the nature of the cyanomethyl source are critical for the success of the synthesis.
Another strategic disconnection involves the formation of the naphthalene ring system itself from simpler precursors, although this is generally a less direct approach for this specific target. For instance, methods like the Haworth synthesis could be theoretically applied to construct the naphthalene core with the required substitution pattern. youtube.com
Classical and Modern Synthetic Routes for Targeted Functionalization
A variety of synthetic routes have been developed to achieve the targeted functionalization of the 1-methylnaphthalene core to produce this compound. These range from classical methods to more modern, catalyzed reactions that offer improved efficiency and selectivity.
Palladium-Catalyzed Cyanoalkylation and Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of synthesizing this compound, a key approach would involve the coupling of a 6-halo-1-methylnaphthalene (e.g., 6-bromo-1-methylnaphthalene) with a suitable cyanomethylating agent.
While direct cyanomethylation can be challenging, a two-step approach is often more feasible. This could involve an initial palladium-catalyzed cyanation of the aryl halide to introduce the nitrile group, followed by a separate reaction to introduce the methyl group at the alpha position. nih.gov Alternatively, a palladium-catalyzed cross-coupling reaction with a protected cyanohydrin derivative or a related synthon could be explored. Recent advancements have focused on developing mild and efficient palladium-catalyzed cyanation methods for (hetero)aryl halides and triflates, which could be applicable. nih.gov
Research into palladium-catalyzed allylation of 1-(cyanomethyl)naphthalenes at the 4-position suggests the feasibility of palladium-catalyzed manipulations of the cyanomethylnaphthalene scaffold, although this specific example focuses on a different position. atlas.jp
Directed ortho-Metalation (DoM) and Subsequent Cyanomethylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caacs.orgdal.ca This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an appropriate electrophile.
For the synthesis of this compound, a hypothetical DoM strategy would require a suitable DMG on the 1-methylnaphthalene precursor. Given the substitution pattern, a DMG at either the 5- or 7-position could potentially direct metalation to the 6-position. However, the presence of the methyl group at the 1-position can influence the regioselectivity of the metalation.
Once the 6-lithiated 1-methylnaphthalene intermediate is formed, it can be quenched with a cyanomethylating electrophile, such as chloroacetonitrile (B46850) or bromoacetonitrile, to introduce the desired acetonitrile group. The efficiency of this step would depend on the reactivity of the aryllithium intermediate and the chosen electrophile.
Nucleophilic Aromatic Substitution (SNAr) Strategies on Precursors
Nucleophilic aromatic substitution (SNAr) offers another pathway for the synthesis of this compound. This approach requires a 1-methylnaphthalene ring that is activated towards nucleophilic attack at the 6-position. This activation is typically achieved by the presence of a strong electron-withdrawing group (EWG) ortho or para to a leaving group.
A plausible SNAr strategy would involve a precursor such as 6-halo-1-methylnaphthalene bearing an activating EWG. The leaving group (e.g., a halide) would then be displaced by a cyanide nucleophile, such as sodium cyanide or potassium cyanide, to introduce the nitrile functionality. The reaction conditions, including the choice of solvent and temperature, are crucial for the success of SNAr reactions.
Organocatalytic and Biocatalytic Pathways to Related Structures
While specific organocatalytic or biocatalytic routes to this compound are not extensively documented, these emerging fields offer potential for future synthetic strategies. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has seen significant advancements in recent years for the synthesis of various organic compounds. nih.gov For instance, organocatalysts have been employed in the synthesis of indole (B1671886) derivatives, demonstrating their potential in constructing complex aromatic systems. nih.gov
Biocatalysis, which utilizes enzymes to perform chemical transformations, offers advantages in terms of selectivity and sustainability. For example, peroxygenases have been shown to catalyze the epoxidation of naphthalene, leading to chiral trans-disubstituted cyclohexadiene derivatives. acs.org While not a direct route to the target compound, this illustrates the potential of biocatalysts to functionalize the naphthalene core in a highly selective manner. Future research may lead to the development of enzymes capable of directly introducing a cyanomethyl group onto a naphthalene scaffold.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key considerations include the use of less hazardous reagents, the development of catalytic methods to minimize waste, and the use of greener solvents.
For instance, the use of acetonitrile itself as both a reagent and a solvent in certain reactions can be considered a green aspect due to its low price and favorable properties. mdpi.com Furthermore, the development of catalytic systems, such as those based on palladium, can significantly reduce the amount of waste generated compared to stoichiometric reactions.
Biocatalytic approaches, as mentioned earlier, are inherently green as they operate under mild conditions (ambient temperature and pressure) and in aqueous media. acs.org While not yet established for this specific synthesis, the exploration of enzymatic pathways aligns well with the principles of green chemistry.
Development of Sustainable Solvents and Solvent-Free Methodologies
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of aryl nitriles often employ volatile and toxic organic solvents like N,N-dimethylformamide (DMF) or toluene. justia.comrsc.org Research into greener alternatives is a key focus for sustainable chemistry.
Sustainable Solvents: The development of greener reaction media focuses on minimizing environmental impact without compromising reaction efficiency. Water, despite its obvious green credentials, can be challenging for reactions involving non-polar substrates like naphthalene derivatives. nih.gov However, the use of aqueous media has been successfully demonstrated in some palladium-catalyzed cyanations, often in biphasic systems or with the aid of surfactants to overcome solubility issues. mit.edu For instance, a mild palladium-catalyzed cyanation of various (hetero)aryl halides was reported to proceed efficiently in a water/THF mixture at low temperatures (rt - 40 °C). mit.edu Other sustainable solvent classes include ionic liquids and deep eutectic solvents (DES). acs.org A DES formed from choline (B1196258) chloride and urea, for example, has been shown to be an effective and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org
Solvent-Free Methodologies: Eliminating the solvent entirely represents an ideal scenario from a green chemistry perspective. Solvent-free, or neat, reactions can lead to higher process intensity, reduced waste, and simplified purification. Biocatalytic approaches are particularly amenable to solvent-free conditions. Aldoxime dehydratases, for instance, can convert aldoximes to nitriles with impressive efficiency, sometimes with substrate loadings so high (>1 Kg L⁻¹) that the reaction medium is essentially the neat substrate. mdpi.com For a hypothetical synthesis of this compound, this could involve the conversion of 1-methylnaphthalene-6-carbaldehyde to its corresponding aldoxime, followed by enzyme-catalyzed dehydration under solvent-free conditions.
The table below summarizes potential green solvent alternatives for reactions analogous to the synthesis of this compound.
| Solvent Class | Example(s) | Advantages | Considerations for Naphthalene Systems |
| Aqueous Systems | Water, Water/THF mixtures | Non-toxic, non-flammable, low cost | Low solubility of non-polar substrates; may require co-solvents or phase-transfer catalysts. nih.govmit.edu |
| Ionic Liquids (ILs) | [BMIm][Cl] | Low vapor pressure, tunable properties, potential catalytic activity. acs.org | High cost, potential toxicity, and recycling challenges. |
| Deep Eutectic Solvents (DES) | Choline chloride:Urea | Biodegradable, low cost, easy to prepare. organic-chemistry.org | Viscosity can be high; suitability for specific catalytic cycles needs to be evaluated. |
| Solvent-Free | Neat Substrates | Maximizes atom economy, reduces waste and purification steps. mdpi.com | Requires thermally stable reactants and products; may be limited to specific reaction types (e.g., biocatalysis). |
Catalyst Design for Enhanced Efficiency and Environmental Compatibility
Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For the synthesis of arylacetonitriles, palladium-catalyzed cyanation of aryl halides or triflates is a prevalent method. nih.gov
A plausible route to this compound would involve the halogenation of 1-methylnaphthalene to create a suitable precursor, such as 1-methyl-6-bromonaphthalene, followed by a palladium-catalyzed cyanation. The efficiency of this step is highly dependent on the catalyst system, which includes the palladium source and, crucially, the supporting ligand. numberanalytics.comnih.gov
Ligand Design: Buchwald's biaryl phosphine (B1218219) ligands, such as t-BuXPhos, have been instrumental in advancing palladium-catalyzed cyanations, allowing reactions to proceed under milder conditions and with broader substrate scopes, including challenging aryl chlorides. nih.gov For a sterically hindered substrate like a substituted naphthalene, ligand design is critical to facilitate the catalytic cycle and prevent catalyst deactivation by the cyanide source. nih.gov The use of palladacycle precatalysts has also been shown to be more effective than traditional palladium sources like Pd(OAc)₂, as they can bypass problematic in-situ activation steps where the catalyst is vulnerable to poisoning by cyanide. nih.gov
Biocatalysis offers a highly environmentally compatible route. Enzymes like nitrilases or aldoxime dehydratases operate under mild aqueous conditions, are highly selective, and eliminate the need for heavy metal catalysts and toxic cyanide reagents. mdpi.comjournals.co.za
| Catalyst Type | Example System | Advantages | Disadvantages |
| Homogeneous Palladium | Pd(OAc)₂ / t-BuXPhos | High activity, broad functional group tolerance, mild conditions. nih.gov | Cost of palladium and ligands, potential for product contamination, catalyst deactivation. nih.gov |
| Heterogeneous Metal | Pd/C, Pd on Nanocomposites | Easy separation, reusability, lower product contamination. researchgate.netresearchgate.net | Can have lower activity than homogeneous counterparts, potential for metal leaching. |
| Biocatalysts | Aldoxime Dehydratases | Environmentally benign, mild aqueous conditions, high selectivity, cyanide-free. mdpi.com | Substrate specificity, stability under process conditions, cost of enzyme production. |
Atom Economy and E-Factor Considerations in Synthetic Routes
Green chemistry metrics like Atom Economy (AE) and the Environmental Factor (E-Factor) are crucial for evaluating the sustainability of a synthetic process.
Atom Economy (AE): This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal AE is 100%.
Dehydration of an Aldoxime: A route proceeding via the dehydration of 1-methylnaphthalene-6-carboxaldoxime would be highly atom-economical, as the only byproduct is water. The AE for this step is very high. researchgate.net
Cyanation of a Halide: A route involving the cyanation of 1-methyl-6-bromonaphthalene with a cyanide source like Zn(CN)₂ would have a lower atom economy, as it generates inorganic salts as byproducts.
E-Factor: This metric, developed by Roger Sheldon, provides a more holistic view by calculating the ratio of the mass of waste generated to the mass of the product. It accounts for all waste, including solvent losses, byproduct salts, and catalyst residues. A lower E-Factor signifies a greener process. Industrial syntheses often have E-Factors that can range from <1 to >100, depending on the complexity and scale of the process.
The table below illustrates a hypothetical comparison of E-Factors for different synthetic routes to an arylacetonitrile, highlighting the significant impact of solvent usage and reaction type.
| Synthetic Route (Hypothetical) | Key Transformation | Major Waste Streams | Estimated E-Factor Range |
| "Traditional" Route | Rosenmund-von Braun (Aryl Halide + CuCN) | Copper salts, organic solvents | 5 - 50 |
| Modern Catalytic Route | Pd-catalyzed cyanation of aryl halide | Catalyst residues, inorganic salts, organic solvents | 5 - 25 |
| Biocatalytic Route | Dehydration of aldoxime | Primarily water, minimal solvent | < 5 |
Merck's development of the synthesis for sitagliptin (B1680988) provides a powerful real-world example of process improvement, where a redesigned synthesis reduced the E-factor from 250 to 50, and a final biocatalytic step further improved sustainability. nih.gov Applying these principles to the synthesis of this compound would favor routes that minimize stoichiometric reagents and solvent use. acs.orgacs.org
Scalable Synthesis and Industrial Process Development Considerations
Transitioning a synthetic route from the laboratory bench to an industrial scale introduces numerous challenges, including safety, cost, robustness, and throughput. For a compound like this compound, several known industrial processes for analogous compounds, such as 2-naphthylacetonitrile (B189437), provide valuable insights. justia.comgoogle.com
One patented industrial method for high-purity 2-naphthylacetonitrile involves the reaction of 2-naphthylacetic acid with a halogenating agent and sulfamide (B24259) in an organic solvent. google.com Another common route involves the halogenation of a methyl group on the naphthalene ring, followed by reaction with a cyanide salt. justia.comchemicalbook.com However, this latter approach can suffer from low yields and the use of highly toxic reagents like potassium cyanide. justia.com
Key considerations for scalable synthesis include:
Reagent Cost and Availability: Expensive catalysts (e.g., palladium) and complex ligands must be used at very low loadings or be efficiently recycled to be economically viable.
Safety: The use of highly toxic reagents like metal cyanides requires stringent safety protocols and engineering controls, especially at a large scale. This drives the development of cyanide-free alternatives. rsc.org
Process Robustness: The reaction must be insensitive to minor variations in temperature, concentration, and reaction time to ensure consistent product quality. numberanalytics.com
Purification: Developing a scalable purification method (e.g., crystallization vs. chromatography) is critical. A patent for high-purity 2-naphthylacetonitrile emphasizes the control of specific impurities to meet stringent quality standards. justia.com
Flow Chemistry and Continuous Processing Approaches for Enhanced Yield and Selectivity
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, highly exothermic, or require precise control. vapourtec.com
Enhanced Safety and Control: Cyanation reactions are prime candidates for flow chemistry. The small reactor volume at any given time drastically minimizes the risk associated with handling large quantities of toxic cyanide reagents. vapourtec.com Precise temperature control in microreactors can suppress side reactions and improve selectivity, leading to higher yields and purer products. A patent application describes the continuous halogenation of 2-methylnaphthalene (B46627) in a flow reactor under light irradiation as a safe and selective method to produce the 2-(halogenated methyl)naphthalene intermediate. google.com
Improved Efficiency and Throughput: Continuous processing can lead to significantly higher throughput compared to batch reactors of a similar size. A cyanide-free synthesis of aryl nitriles using the van Leusen reaction was successfully transferred to a continuous flow process, achieving a residence time of just 1.5 minutes and a potential throughput of 8.8 g h⁻¹. rsc.org The development of a large-scale continuous flow cyanation process en route to the antiviral drug Remdesivir demonstrated the power of this technology to enable the safe and efficient manufacture of complex molecules. vapourtec.com
For the synthesis of this compound, a continuous process could be envisaged where 1-methylnaphthalene is first halogenated in a photochemical flow reactor, and the resulting intermediate is then immediately passed into a second reactor module for a heated, palladium-catalyzed cyanation, potentially telescoping multiple steps into a single, continuous operation.
The table below compares batch and flow processing for a hypothetical cyanation step.
| Feature | Batch Processing | Flow Processing |
| Safety | High risk due to large volumes of hazardous reagents. vapourtec.com | Significantly improved safety due to small internal reactor volume. vapourtec.com |
| Heat Transfer | Limited by surface-area-to-volume ratio; hotspots can occur. | Excellent heat transfer allows for precise temperature control and use of highly exothermic reactions. |
| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing leads to better reproducibility and selectivity. |
| Scalability | Scaling up often requires complete process redesign. | Scaled by running longer or using multiple reactors in parallel ("numbering-up"). rsc.org |
| Throughput | Limited by reaction and workup time for a single batch. | High throughput, suitable for automated, continuous manufacturing. rsc.org |
Reaction Chemistry and Mechanistic Elucidation of 1 Methylnaphthalene 6 Acetonitrile
Reactivity Profiles of the Acetonitrile (B52724) Moiety
The acetonitrile group (–CH₂CN) is a versatile functional group capable of participating in a wide array of chemical transformations. Its reactivity stems from the electrophilic nature of the nitrile carbon, the acidity of the α-protons, and the nucleophilicity of the nitrogen atom's lone pair after transformation.
Nucleophilic Additions and Condensation Reactions
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. Strong nucleophiles can add across the C≡N bond, leading to the formation of various intermediates. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can attack the electrophilic carbon of the nitrile to form imine anions after a workup, which can be further hydrolyzed to ketones.
Condensation reactions, such as the Thorpe-Ziegler reaction, are also plausible. In the presence of a strong base, the α-protons of 1-Methylnaphthalene-6-acetonitrile can be deprotonated to form a carbanion. This nucleophilic carbanion can then attack the nitrile group of another molecule, leading to the formation of a β-ketonitrile after hydrolysis.
Hydrolysis and Functional Group Interconversion to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. studysmarter.co.uk
Acid-catalyzed hydrolysis: Heating this compound with an aqueous acid, such as hydrochloric acid or sulfuric acid, will lead to the formation of 1-Methylnaphthalene-6-acetic acid and the corresponding ammonium (B1175870) salt. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis. google.comsciencemadness.org
Base-catalyzed hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by heating, will initially produce the carboxylate salt (sodium 1-methylnaphthalene-6-acetate) and ammonia. Acidification of the reaction mixture is then required to obtain the free carboxylic acid, 1-Methylnaphthalene-6-acetic acid.
Under milder, controlled conditions, the hydrolysis can often be stopped at the amide stage, yielding 1-Methylnaphthalene-6-acetamide.
| Reagents and Conditions | Product |
| H₃O⁺, Δ | 1-Methylnaphthalene-6-acetic acid |
| 1. NaOH, H₂O, Δ; 2. H₃O⁺ | 1-Methylnaphthalene-6-acetic acid |
| Controlled H₂O₂, base | 1-Methylnaphthalene-6-acetamide |
Reduction Reactions to Amine Derivatives
The nitrile group can be reduced to a primary amine, 2-(1-methylnaphthalen-6-yl)ethanamine. This transformation can be achieved using several reducing agents:
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective in converting nitriles to primary amines. The reaction typically involves treatment of the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine. masterorganicchemistry.comlumenlearning.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. High pressure and temperature are often required to facilitate the reduction of the nitrile group. ochemacademy.com
| Reducing Agent | Product |
| 1. LiAlH₄, ether; 2. H₂O | 2-(1-methylnaphthalen-6-yl)ethanamine |
| H₂, Raney Ni, high pressure, Δ | 2-(1-methylnaphthalen-6-yl)ethanamine |
Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)
C-H Activation at the Acetonitrile Group and Derivative Syntheses
The α-protons of the acetonitrile group are acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion can then be reacted with various electrophiles to synthesize a range of derivatives. acs.org
Alkylation: Reaction with alkyl halides would lead to the formation of α-alkylated nitriles.
Acylation: Reaction with acyl chlorides or anhydrides would yield β-ketonitriles.
These reactions provide a powerful method for further functionalization of the molecule at the position adjacent to the nitrile group.
Reactivity of the Naphthalene (B1677914) Aromatic Core
The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609). The position of substitution is influenced by both the inherent reactivity of the different positions on the naphthalene ring and the directing effects of the existing substituents: the activating methyl group at position 1 and the deactivating cyanomethyl group at position 6.
In electrophilic aromatic substitution reactions, attack at the α-positions (1, 4, 5, and 8) is generally kinetically favored over the β-positions (2, 3, 6, and 7) due to better stabilization of the carbocation intermediate (Wheland intermediate). acs.orgnih.govyoutube.com
For this compound, the 1-methyl group is an activating, ortho-, para- directing group. The 6-acetonitrile group is a deactivating, meta- directing group. The interplay of these two groups will determine the regiochemical outcome of electrophilic substitution.
Given the positions of the existing substituents, the most likely positions for electrophilic attack are positions 2, 4, 5, and 8. The directing effects of the substituents would favor:
Position 2: ortho to the activating methyl group.
Position 4: para to the activating methyl group.
Position 5: meta to the deactivating acetonitrile group and on the adjacent ring.
Position 7: ortho to the deactivating acetonitrile group (less favored) and meta to the activating methyl group (less favored).
Position 8: peri to the activating methyl group, which can be sterically hindered.
The precise outcome would depend on the specific electrophile and reaction conditions, with a mixture of products being a likely result.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Electrophilic aromatic substitution on the naphthalene ring system is a fundamental reaction class. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. In the case of 1-methylnaphthalene (B46632), the methyl group is an activating, ortho-, para-directing group. This generally directs incoming electrophiles to positions 2, 4, and 5 of the naphthalene ring.
However, the substitution pattern in monosubstituted naphthalenes can be complex. For instance, electrophilic substitution on 1-methylnaphthalene tends to occur on the same ring as the methyl group due to its activating nature. chegg.com The substitution usually occurs more readily at the 1-position (or α-position) than the 2-position (or β-position) because the intermediate for 1-substitution is more stable. libretexts.org This preference is attributed to the ability to form resonance structures with a complete benzene ring. wordpress.com
Charge-transfer nitration of methylnaphthalenes, which proceeds through an electron-transfer pathway, has also been studied and compared with traditional electrophilic nitration. rsc.org
Oxidation and Reduction Chemistry of the Polycyclic Aromatic System
The polycyclic aromatic system of this compound is susceptible to both oxidation and reduction reactions.
Oxidation: The oxidation of 1-methylnaphthalene has been studied under various conditions, including in a jet-stirred reactor at high pressures and temperatures. tandfonline.com The oxidation process can lead to a variety of products, including ring-opened compounds and side-chain oxidized derivatives like 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.org Laboratory simulations have shown that the interaction of 1-methylnaphthalene with environmentally persistent free radicals (EPFRs) can lead to its oxidation, forming products such as 1,4-naphthoquinone (B94277) and 1-naphthaldehyde. nih.govresearchgate.net The oxidation of naphthalene itself can yield products like naphthols, nitronaphthalenes, and 1,4-naphthoquinone. tandfonline.comtandfonline.com Oxidative coupling reactions of naphthol derivatives, often catalyzed by metal complexes, are also a known transformation. researchgate.netrsc.orgacs.org
Reduction: The naphthalene ring system can be reduced under certain conditions. For instance, photo-excited naphthalene and its derivatives can be reduced by triethylamine (B128534) to yield dihydronaphthalenes, likely through an electron-transfer mechanism. rsc.org Aromatic nitriles can also be reduced to aldehydes using reagents like calcium hypophosphite in the presence of a nickel catalyst. rsc.org
Functionalization through Directed Aromatic Metalation (DAM)
Directed aromatic metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of an ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles.
While the acetonitrile group is not a classical powerful directing group for ortho-metalation, the nitrile functionality can participate in and direct metalation reactions. researchgate.netdal.canih.govresearchgate.net For instance, the lithiation of naphthalene derivatives bearing other directing groups, such as amides, has been shown to provide access to substituted naphthalenes. nih.gov The nitrile group itself can act as a directing group in some C-H activation reactions. researchgate.netumich.edu
Photoreactivity and Photodegradation Mechanisms under Environmental Conditions (Abiotic)
The photochemical behavior of this compound is of significant environmental interest due to the atmospheric presence of methylnaphthalenes from combustion sources. scirp.org
Under UV irradiation in the presence of air, 1-methylnaphthalene undergoes photo-transformation to produce a variety of products. scirp.orgresearchgate.net These include ring-opened compounds and ring-retained oxygenated products such as 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol. scirp.orgresearchgate.net The atmospheric lifetime of 1-methylnaphthalene due to gas-phase reactions with hydroxyl radicals is estimated to be a few hours. scirp.orgepa.gov The main reaction pathway involves the addition of hydroxyl radicals to the aromatic ring. tandfonline.comtandfonline.com
The nitrile group can also influence the photoreactivity. While some nitriles are known to be produced under abiotic stress conditions, they can also undergo degradation. researchgate.netgoettingen-research-online.de The photodegradation of TNT (trinitrotoluene), which also contains nitro groups, involves photolytic reactions. wikipedia.org The photochemistry of naphthalene derivatives can also involve cycloaddition reactions with alkenes. cdnsciencepub.comresearchgate.netnih.gov
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a versatile platform for the functionalization of both the naphthalene core and the acetonitrile moiety of this compound.
C-H Functionalization Directed by the Nitrile Group
The nitrile group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the introduction of various functional groups at specific positions. researchgate.netumich.edu Palladium-catalyzed C-H activation of arenes in the presence of nitriles can lead to the formation of aryl ketones or imines. researchgate.net Computational studies have provided insights into the mechanism and regioselectivity of palladium-catalyzed meta-selective C-H bond activation using a nitrile-containing template. nih.govacs.org These studies suggest that the reaction proceeds through a concerted metalation-deprotonation pathway, with a Pd-Ag heterodimeric species being a key intermediate. nih.govacs.org Palladium-catalyzed C-H activation has also been utilized for the synthesis of oxazoles from arenes and nitriles. nih.gov Furthermore, copper and iron catalysts have shown versatile activity in the C(sp3)–H bond oxidative functionalization of alkyl nitriles. acs.org
Coupling Reactions Involving Naphthyl and Acetonitrile Substrates
The naphthalene and acetonitrile components of the molecule can participate in various transition metal-catalyzed coupling reactions.
Naphthyl Coupling: Naphthalene derivatives are common substrates in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between an organoboron compound and a halide or triflate. acs.orgmdpi.com Palladium-catalyzed tandem Heck/Suzuki coupling reactions have been developed for the dearomative 1,4-difunctionalization of naphthalenes. nih.gov The Heck reaction itself allows for the coupling of aryl halides with alkenes. masterorganicchemistry.com
Acetonitrile as a Coupling Partner: The nitrile group can also be a participant in coupling reactions. Transition-metal-catalyzed additions of boronic acids to nitriles provide access to a variety of functional molecules, including ketones and N,O-heterocycles. nih.gov Palladium-catalyzed C-H activation can also lead to the cyanation of arenes using nitriles as the cyano source. rsc.orgacs.org
Kinetic and Thermodynamic Studies of Key Reactions
The key reactive sites of this compound are the naphthalene ring, the benzylic methyl group, and the α-carbon of the acetonitrile moiety. Kinetic and thermodynamic parameters for reactions at these sites are crucial for understanding and optimizing synthetic transformations. In the absence of direct experimental data for this specific molecule, this section will discuss the expected reactivity based on studies of related compounds like 1-methylnaphthalene and various naphthylacetonitriles.
Reactions of the Naphthalene Core and Methyl Group:
The 1-methylnaphthalene skeleton is susceptible to various transformations, including oxidation, hydrogenation, and isomerization. Kinetic studies on the combustion and pyrolysis of 1-methylnaphthalene have shown that hydrogen abstraction from the methyl group is a primary initial step, leading to the formation of a resonance-stabilized 1-naphthylmethyl radical. nih.gov This indicates a relatively low bond dissociation energy for the benzylic C-H bonds.
Another significant reaction is the isomerization of 1-methylnaphthalene to the thermodynamically more stable 2-methylnaphthalene (B46627), often catalyzed by zeolites at elevated temperatures. rsc.org The kinetics of this process are influenced by catalyst properties and reaction conditions.
Table 1: Potential Reactions of the 1-Methylnaphthalene Core and Associated General Kinetic/Thermodynamic Considerations
| Reaction Type | Reactive Site | Key Intermediates | General Kinetic & Thermodynamic Factors |
| Oxidation | Methyl Group, Aromatic Ring | 1-Naphthylmethyl radical, Epoxides | Governed by the rate of hydrogen abstraction or electrophilic attack by the oxidant. Side-chain oxidation is often kinetically favored over aromatic oxidation for alkylated naphthalenes. nih.gov |
| Isomerization | Methyl Group Position | Carbocationic intermediates | Requires an acid catalyst (e.g., zeolites). The rate is dependent on temperature and catalyst acidity. The equilibrium favors the sterically less hindered isomer. rsc.org |
| Hydrodealkylation | Methyl Group | Naphthalene | A thermal process often accelerated by a hydrogen source. The reaction rate is highly temperature-dependent. researchgate.net |
Reactions of the Acetonitrile Side Chain:
The most significant reaction of the acetonitrile group involves the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing nature of the nitrile group and the ability of the naphthalene ring to stabilize the resulting carbanion through resonance. This allows for deprotonation to form a nucleophilic intermediate, which is an equivalent of an enolate.
Table 2: Key Reactions Involving the Acetonitrile Side Chain
| Reaction Type | Reactive Site | Reagents | General Kinetic & Thermodynamic Factors |
| Deprotonation | α-Carbon | Strong bases (e.g., LDA, NaH) | Fast kinetics, equilibrium position depends on base strength (pKa). Thermodynamically accessible due to resonance stabilization of the resulting carbanion. |
| Alkylation/Acylation | α-Carbon (via carbanion) | Alkyl halides, Acyl chlorides | The rate is dependent on the concentration of the carbanion and the electrophilicity of the reagent. These are typically thermodynamically favorable reactions leading to stable C-C bond formation. |
| Aldol-type Addition | α-Carbon (via carbanion) | Aldehydes, Ketones | The initial addition is often reversible. Subsequent dehydration to form a conjugated system can provide a thermodynamic driving force. youtube.com |
| Hydrolysis | Nitrile Group | Strong acid or base, water | Typically requires harsh conditions (heat). Kinetically slow, but thermodynamically favorable to form the corresponding carboxylic acid or amide. |
Stereo- and Regioselective Transformations of Derivatives
The synthesis of specific isomers and stereoisomers from this compound derivatives relies on controlling the regioselectivity of reactions on the aromatic ring and the stereoselectivity of reactions at the α-carbon of the acetonitrile side chain.
Regioselectivity:
Further functionalization of the naphthalene ring is governed by the directing effects of the existing substituents: the methyl group and the acetonitrile side chain. Both are generally considered ortho-, para-directing for electrophilic aromatic substitution. However, the substitution pattern of the naphthalene ring is more complex than that of benzene. The C5 and C8 positions (peri positions) are often electronically favored for electrophilic attack on 1-substituted naphthalenes.
The regioselectivity can be precisely controlled using modern synthetic methods, such as directed C-H activation. nih.govresearchgate.net By introducing a directing group, often by modifying the acetonitrile moiety, it is possible to selectively functionalize otherwise less reactive positions. For instance, converting the nitrile to an amide or another coordinating group could direct a metal catalyst to functionalize a specific C-H bond at a neighboring position.
Table 3: Factors Influencing Regioselectivity of Aromatic Ring Functionalization
| Position | Electronic Factors | Steric Factors | Control Strategy |
| C2, C4 | Activated by both substituents (ortho/para-directing) | May be sterically accessible. | Classical electrophilic substitution. |
| C5, C7 | Electronically activated positions of the naphthalene core. | C5 may have some steric hindrance from the peri-methyl group. | Often favored in electrophilic additions. |
| C8 | Electronically activated, but sterically hindered by the C1-methyl group. | Highly hindered. | Requires specific directing groups or reaction conditions to overcome steric hindrance. |
Stereoselectivity:
The α-carbon of the 6-acetonitrile group is a pro-chiral center. Deprotonation and subsequent reaction with an electrophile (other than a proton) will generate a new stereocenter. Controlling the stereochemistry of this newly formed center is a key challenge.
The planar, resonance-stabilized carbanion intermediate can be attacked by an electrophile from either face. In the absence of any chiral influence, a racemic mixture of the two enantiomers will be formed. sketchy.com
Achieving stereoselectivity requires the use of chiral auxiliaries, chiral bases, or chiral catalysts. These strategies create a diastereomeric transition state, where attack from one face is energetically favored over the other. The principles governing this selectivity are similar to those for the stereoselective alkylation of enolates. A curious "alpha-effect" has been noted in some systems, where an existing substituent at the alpha-carbon can twist into a conformation that blocks one face, thereby directing the approach of a proton or other electrophile. nih.gov
Table 4: Strategies for Stereoselective Transformations at the α-Carbon
| Strategy | Mechanism | Expected Outcome |
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule, directing the approach of the electrophile to one face of the carbanion. The auxiliary is removed in a subsequent step. | High diastereoselectivity, leading to a single enantiomer after removal of the auxiliary. |
| Chiral Base | A chiral, non-racemic base is used for the deprotonation step. The resulting chiral ion pair can influence the direction of electrophilic attack. | Can induce enantioselectivity, though often moderate unless the ion-pairing is tightly controlled. |
| Chiral Catalyst | A chiral phase-transfer catalyst or a chiral metal complex is used to deliver the electrophile to the carbanion in a stereocontrolled manner. | Can achieve high enantioselectivity with catalytic amounts of the chiral agent. |
| Substrate Control | If a chiral center already exists in the molecule, it can influence the stereochemical outcome of the reaction at the new center (diastereoselection). | The degree of selectivity depends on the proximity and nature of the existing stereocenter. |
Advanced Spectroscopic Characterization and Structural Analysis of 1 Methylnaphthalene 6 Acetonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution and the solid state. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural insights, complex aromatic systems like 1-Methylnaphthalene-6-acetonitrile often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR experiments for unambiguous assignment.
Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene (B1677914) ring system.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene (B1212753) protons of the acetonitrile (B52724) group would show a direct correlation to the methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for connecting different functional groups. In the case of this compound, HMBC would show correlations from the methyl protons to the C1 carbon of the naphthalene ring, and from the methylene protons to the C6 carbon and the nitrile carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for determining the preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the methyl group protons and the H8 proton of the naphthalene ring, confirming the orientation of the methyl group. researchgate.net
A detailed analysis of these 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals of this compound, as illustrated in the hypothetical data table below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1-CH₃ | ~2.7 | ~20 | C1, C2 | H2 |
| CH₂CN | ~4.0 | ~25 | C5, C6, C7, CN | H5, H7 |
| CN | - | ~118 | - | - |
| C1 | - | ~134 | - | - |
| C2 | ~7.4 | ~127 | C1, C3, C4, 1-CH₃ | H3, 1-CH₃ |
| C3 | ~7.5 | ~126 | C1, C2, C4a | H2, H4 |
| C4 | ~7.9 | ~129 | C2, C4a, C5, C8a | H3 |
| C4a | - | ~132 | - | - |
| C5 | ~7.8 | ~128 | C4, C6, C7, C8a | H7, CH₂CN |
| C6 | - | ~131 | - | - |
| C7 | ~7.6 | ~125 | C5, C6, C8, C8a | H8, CH₂CN |
| C8 | ~8.0 | ~128 | C4a, C6, C7, C8a | H7 |
| C8a | - | ~130 | - | - |
Note: This table represents hypothetical data based on typical chemical shifts for similar structural motifs.
Molecules can often crystallize in different forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful tool for characterizing these different solid forms. nih.govrsc.org Unlike in solution where molecules are rapidly tumbling, in the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings are not averaged out. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. mdpi.com
For this compound, ssNMR could be used to:
Identify and characterize different polymorphic forms by observing distinct sets of isotropic chemical shifts.
Probe intermolecular interactions and packing arrangements in the crystal lattice.
Study the formation of supramolecular assemblies, such as inclusion complexes.
Observe the coalescence of signals as the rate of conformational exchange increases with temperature.
Calculate the energy barriers for bond rotation.
Determine the relative populations of different conformers at various temperatures. researchgate.net
For example, at low temperatures, the rotation around the C6-CH₂CN bond might be slow enough on the NMR timescale to give rise to distinct signals for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation, and the resulting product ions are analyzed. Collision-Induced Dissociation (CID) is the most common method for inducing fragmentation. nih.govacs.orgnih.gov
For this compound, MS/MS analysis would involve the selection of the molecular ion [M]⁺• or the protonated molecule [M+H]⁺, followed by CID to generate a characteristic fragmentation pattern. The fragmentation pathways can provide a wealth of structural information.
Hypothetical Fragmentation of this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Neutral Loss |
| 181 ([M]⁺•) | 166 | [M-CH₃]⁺ | CH₃• |
| 181 ([M]⁺•) | 141 | [M-CH₂CN]⁺ | •CH₂CN |
| 181 ([M]⁺•) | 140 | [M-HCN]⁺• | HCN |
| 182 ([M+H]⁺) | 141 | [M+H-CH₃CN]⁺ | CH₃CN |
This fragmentation data is crucial for confirming the identity of the compound and for distinguishing it from its isomers.
High-Resolution Accurate Mass (HRAM) spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. thermofisher.com This is particularly important for distinguishing between compounds with the same nominal mass but different elemental formulas. Modern mass analyzers like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) can achieve mass accuracies in the low parts-per-million (ppm) range. thermofisher.com
For this compound (C₁₃H₁₁N), HRAMS would be able to:
Confirm the elemental composition by measuring the mass of the molecular ion with high accuracy (calculated exact mass: 181.0891).
Determine the elemental composition of fragment ions, which aids in elucidating the fragmentation pathways.
Differentiate this compound from isobaric interferences in complex mixtures. thermofisher.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. This technique could provide significant insights into the structural characteristics of this compound.
In a hypothetical IMS-MS analysis, this compound would be ionized, typically forming [M+H]⁺ or [M+Na]⁺ adducts, and introduced into an ion mobility cell. By measuring the drift time of the ion through a buffer gas under the influence of a weak electric field, a collision cross-section (CCS) value can be determined. The CCS is a critical parameter representing the rotational average of the ion's surface area, offering a quantitative measure of its gas-phase conformation.
This technique would be particularly valuable for studying potential non-covalent self-association or the formation of proton-bound dimers of this compound. The formation of such assemblies, driven by π-π stacking of the naphthalene cores, would result in species with distinct drift times and CCS values compared to the monomeric ion. While direct studies on this compound are not available, research utilizing IMS-MS to investigate the assembly of other aromatic systems, such as amyloid-forming peptides, demonstrates the technique's capacity to separate and characterize different oligomeric states, providing evidence for structural transitions. nih.gov
Single Crystal X-Ray Diffraction for Definitive Molecular and Supramolecular Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com Obtaining a high-quality single crystal of this compound would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and the planarity of the naphthalene ring system. Furthermore, SCXRD reveals the supramolecular structure, detailing how molecules pack in the crystal lattice and the nature of intermolecular interactions such as C-H···π and C-H···N hydrogen bonds.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a common phenomenon in organic molecules, particularly those involving aromatic rings. Naphthalene derivatives, such as N,N'-dialkyl-naphthalene diimides, are known to exhibit rich polymorphic behavior, which is dictated by the delicate balance of intermolecular forces, primarily π-π stacking and van der Waals interactions from alkyl chains. rsc.org
For this compound, polymorphism is highly probable. The naphthalene core provides a large, flat surface ideal for π-π stacking, which is a dominant packing motif. The orientation of molecules (e.g., parallel-displaced vs. herringbone arrangements) could vary, leading to different crystal forms. The methyl and acetonitrile substituents would play a crucial role in directing the crystal packing and could lead to different polymorphs with varying thermodynamic stabilities. Crystal engineering studies would involve systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate) to isolate and characterize these potential polymorphs.
Co-crystallization and Inclusion Complex Characterization
Co-crystallization involves combining the target molecule with a suitable co-former to create a new crystalline solid with a defined stoichiometric ratio. This compound possesses functional groups that could participate in robust intermolecular interactions, making it a candidate for co-crystal formation. The nitrile group can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and C-H···π interactions. For instance, studies on the benzene-acetonitrile system have revealed the formation of a stable co-crystal, highlighting the importance of C-H···π interactions in its structure. osti.gov One could envision forming co-crystals of this compound with hydrogen bond donors or other aromatic systems to modulate its physical properties.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy is essential for identifying functional groups and probing the molecular environment. The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound would be dominated by vibrations of the substituted naphthalene core and the acetonitrile moiety. Based on extensive data for 1-methylnaphthalene (B46632) nih.govresearchgate.netresearchgate.net and acetonitrile nist.govnih.govnist.gov, a predictive assignment of characteristic vibrational modes can be made.
The most prominent and diagnostically useful peak would be the C≡N stretching vibration from the acetonitrile group, expected in the 2240-2260 cm⁻¹ region. nih.gov The position of this band can be sensitive to the local electronic and crystalline environment. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl group would be observed between 2850 and 3000 cm⁻¹. researchgate.net The region from 1400-1650 cm⁻¹ would contain characteristic C=C stretching vibrations of the naphthalene ring. Out-of-plane C-H bending modes, which are sensitive to the substitution pattern, would be found below 900 cm⁻¹. ru.nl
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Characteristic of the naphthalene ring. |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Medium | Asymmetric and symmetric stretches of the methyl group. researchgate.net |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Strong, Sharp | Medium | A highly characteristic and clean diagnostic peak for the acetonitrile functional group. nih.govnist.gov |
| Aromatic C=C Ring Stretch | 1400 - 1650 | Strong | Very Strong | Multiple bands corresponding to the skeletal vibrations of the naphthalene core. nih.gov |
| CH₃ Bending | 1375 - 1470 | Medium | Medium | Asymmetric and symmetric deformation modes. |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak | Sensitive to the substitution pattern on the naphthalene ring. ru.nl |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
The electronic absorption and emission spectra of this compound are expected to be dominated by π-π* transitions within the naphthalene chromophore. Studies on various substituted naphthalenes show that electron-donating groups (like methyl) and electron-withdrawing groups (like cyano) can influence the energy of these transitions. mdpi.comresearchgate.net
The UV-Vis absorption spectrum in a non-polar solvent like cyclohexane (B81311) would likely display two main absorption bands, analogous to the ¹Lₐ and ¹Lₑ bands in naphthalene itself. The presence of both an electron-donating group (1-methyl) and an electron-withdrawing group (6-acetonitrile) may induce a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com
Upon excitation, the compound is expected to exhibit fluorescence. The fluorescence emission maximum would also be red-shifted relative to naphthalene. The fluorescence quantum yield and lifetime are key photophysical parameters that would be influenced by the substituents and the solvent environment. researchgate.netresearchgate.net
| Spectroscopic Parameter | Expected Wavelength Range (nm) | Transition | Notes |
|---|---|---|---|
| Absorption Maximum (λₘₐₓ) | ~280 - 290 | ¹Lₐ ← S₀ | Corresponds to the second electronic transition, typically stronger. |
| Absorption Maximum (λₘₐₓ) | ~310 - 325 | ¹Lₑ ← S₀ | Corresponds to the lowest energy electronic transition, often showing vibrational fine structure. mdpi.com |
| Fluorescence Emission (λₑₘ) | ~330 - 350 | S₁ → S₀ | Expected emission from the lowest excited singlet state. Position is solvent-dependent. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
This compound itself is an achiral molecule and therefore will not produce a signal in Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool exclusively for the study of chiral molecules. rsc.org
However, if a chiral center were introduced into the molecule, the resulting enantiomers would be CD-active. For example, a chiral derivative could be synthesized by introducing a substituent on the carbon atom adjacent to the nitrile, forming a compound like 2-(1-methylnaphthalen-6-yl)propanenitrile. In such a case, the naphthalene ring acts as a chromophore whose electronic transitions are perturbed by the chiral environment.
The CD spectrum would exhibit positive or negative Cotton effects at the wavelengths corresponding to the naphthalene's electronic transitions (~280-325 nm). The signs and magnitudes of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often through comparison with theoretical calculations or empirical rules developed from studies on other chiral naphthalene derivatives. dtu.dknih.govnih.gov
Computational and Theoretical Studies of 1 Methylnaphthalene 6 Acetonitrile
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For 1-Methylnaphthalene-6-acetonitrile, the HOMO is expected to be primarily localized on the electron-rich naphthalene (B1677914) ring system, which is characteristic of polycyclic aromatic hydrocarbons. researchgate.net The LUMO, conversely, would likely have significant contributions from the acetonitrile (B52724) group, particularly the π* orbital of the nitrile (C≡N) function, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Primarily localized on the naphthalene ring; electron-donating character. |
| LUMO | -1.2 | Significant contribution from the acetonitrile group; electron-accepting character. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity. |
Note: These are illustrative values based on calculations of similar aromatic nitriles.
An electrostatic potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and sites of electrophilic or nucleophilic attack. nih.gov
In an ESP map of this compound, distinct regions of charge would be visible. The area around the nitrogen atom of the nitrile group is expected to be highly electron-rich (typically colored red), indicating a site prone to interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would be electron-poor (colored blue), while the π-system of the naphthalene ring would show intermediate potential.
Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound
| Atom/Group | Predicted Partial Charge (a.u.) | Implication |
|---|---|---|
| Nitrogen (Nitrile) | -0.45 | Strong nucleophilic character. |
| Carbon (Nitrile) | +0.15 | Electrophilic character. |
| Naphthalene Ring | -0.10 to +0.10 | Delocalized π-electron density. |
| Methyl Group | +0.05 | Slightly electron-donating. |
Note: These values are hypothetical and serve to illustrate the expected charge distribution from a Mulliken population analysis or similar method.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Predicted ¹H NMR spectra would show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the acetonitrile group, and the methyl protons. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, ¹³C NMR predictions would differentiate the various carbon atoms in the molecule. nih.govchemicalbook.comchemicalbook.com
Vibrational frequency calculations would predict the positions of absorption bands in the IR spectrum. Key predicted frequencies would include the characteristic strong stretch of the nitrile group (C≡N) around 2250 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹. rsc.org
Table 3: Predicted Key Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.2 - 8.0 ppm |
| ¹H NMR | Methylene Protons (-CH₂CN) | ~3.9 ppm |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm |
| ¹³C NMR | Nitrile Carbon (C≡N) | ~117 ppm |
| IR Spectroscopy | C≡N Stretch | ~2250 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H Stretch | 3050 - 3150 cm⁻¹ |
Note: These are typical ranges and predictions based on known data for similar functional groups.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiling
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. nih.gov By using functionals like B3LYP and basis sets such as 6-31G*, researchers can calculate the lowest energy conformation of this compound. researchgate.net This optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. Energetic profiling can also be performed to compare the stability of different potential conformers.
Table 4: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-C (in naphthalene ring) | ~1.40 Å |
| Bond Length | C-C (ring to -CH₂CN) | ~1.51 Å |
| Bond Length | C≡N (nitrile) | ~1.15 Å |
| Bond Angle | C-C-C (in naphthalene ring) | ~120° |
| Dihedral Angle | C(ring)-C(ring)-C(-CH₂)-C(nitrile) | ~90° |
Note: These values are illustrative and based on typical results from DFT calculations on similar aromatic compounds.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. aip.orgacs.org An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.
This approach allows for the exploration of the molecule's conformational space, particularly the rotation around the single bond connecting the acetonitrile moiety to the naphthalene ring. MD simulations can reveal the flexibility of the molecule, its preferred conformations in different environments (e.g., in a solvent like acetonitrile or water), and the timescale of its motions. researchgate.net
Table 5: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | Defines the potential energy of the system. | GAFF (General Amber Force Field) |
| Solvent Model | Simulates the surrounding medium. | TIP3P (for water) or a specific model for acetonitrile. researchgate.net |
| Simulation Time | The duration of the simulation. | 100 nanoseconds |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
Note: These are standard parameters for setting up an MD simulation.
Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, a potential reaction of interest could be the hydrolysis of the nitrile group to form a carboxylic acid or an amide.
To study this, researchers would first identify the structures of the reactants, products, and any intermediates. A transition state search would then be performed to locate the highest energy point along the reaction pathway, which corresponds to the energy barrier of the reaction. nih.gov Following the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be run. The IRC analysis maps out the minimum energy path connecting the transition state to the reactants and products, confirming that the located transition state indeed corresponds to the reaction of interest. nih.gov
Table 6: Hypothetical Steps in the Computational Study of Nitrile Hydrolysis
| Step | Computational Method | Objective |
|---|---|---|
| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Determine the stable structures of reactant, intermediates, and product. |
| 2. Transition State Search | QST2/QST3 or Berny Optimization | Locate the transition state structure for each step of the reaction. |
| 3. Frequency Calculation | DFT | Confirm transition states (one imaginary frequency) and minima (all real frequencies). |
| 4. IRC Analysis | IRC Calculation | Map the reaction pathway from the transition state to the reactant and product. |
| 5. Energy Calculation | High-level DFT or ab initio methods | Determine the activation energy and reaction energy. |
Note: This table outlines a general workflow for studying a reaction mechanism computationally.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a molecule with a specific property of interest. For a novel or less-studied compound like this compound, QSPR can be a powerful tool to estimate various physicochemical and electronic properties without the need for extensive laboratory experiments.
Research Findings for Related Compounds:
Studies on substituted naphthalenes and other PAHs have successfully employed QSPR to predict a range of properties. For instance, QSPR models have been developed to predict the 13C NMR chemical shifts of monosubstituted naphthalenes using descriptors derived from their two-dimensional images. nih.gov These models, often enhanced with principal component analysis (PCA) and artificial neural networks (ANN), have shown high predictive accuracy, with squared correlation coefficients (R²) often exceeding 0.9. nih.gov
For cyano-substituted PAHs, a class to which this compound belongs, machine learning-enhanced QSPR models have been used to predict key electronic properties. nih.gov These properties, including bandgap, electron affinity, and ionization potential, are crucial for applications in materials science. By using descriptors that account for the effects of substituents, these models can achieve high accuracy, often within 0.1 to 0.2 eV of values obtained through density functional theory (DFT) calculations. nih.gov
Another application of QSPR is in predicting the chromatographic retention times of substituted PAHs. nih.gov Models using descriptors like solute polarizability and subpolarity have demonstrated a strong correlation with retention times in high-pressure liquid chromatography (HPLC), which is valuable for analytical method development. nih.gov
Potential Application to this compound:
A QSPR study on this compound would involve calculating a series of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. By applying regression analysis or more advanced machine learning algorithms to a dataset of related naphthalene derivatives with known properties, a predictive model could be built.
Illustrative Data Table of Predicted Properties via QSPR:
While a specific QSPR model for this compound is not available, the following table illustrates the types of properties that could be predicted and the expected level of accuracy, based on studies of similar compounds.
| Property | Predicted Value (Illustrative) | Potential QSPR Model Basis | Reference Descriptors |
| Bandgap | 4.5 eV | ML-DPO model for cyano-PAHs | Truncated Degree of π-orbital Overlap |
| Ionization Potential | 7.8 eV | ML-DPO model for cyano-PAHs | Truncated Degree of π-orbital Overlap |
| Electron Affinity | -0.5 eV | ML-DPO model for cyano-PAHs | Truncated Degree of π-orbital Overlap |
| HPLC Retention Time | 15.2 min | QSRR for substituted PAHs | Polarizability, Dipole Moment |
| 13C NMR Shift (CN carbon) | 118 ppm | MIA-QSPR for substituted naphthalenes | Image-based descriptors |
Note: The values in this table are for illustrative purposes only and are not the result of actual calculations for this compound.
Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Synthetic Accessibility
The "Make" phase of the chemical discovery process is often a significant bottleneck, and predicting the reactivity and ease of synthesis of a new molecule is a major challenge. mit.edu Machine learning (ML) and artificial intelligence (AI) are increasingly being used to address this, providing valuable insights that can guide experimental work. mit.educmu.edu
Predicting Reactivity:
ML models can predict the outcome of chemical reactions, such as reaction yields, by learning from large datasets of previously reported reactions. mit.edu These models use "featurization" to represent molecules and reactions in a machine-readable format, often employing quantum chemical calculations to derive descriptors related to the electronic and steric properties of the reactants. youtube.com For a compound like this compound, ML could predict its reactivity in various chemical transformations, such as its susceptibility to electrophilic substitution on the naphthalene ring or reactions involving the acetonitrile group.
Furthermore, AI can be used to explore reaction mechanisms. For instance, ML models trained on quantum mechanical data can predict atomic forces and potential energy surfaces, helping to identify reaction transition states and calculate activation energies. lbl.gov This could be applied to understand the thermal stability and decomposition pathways of this compound.
Predicting Synthetic Accessibility:
The synthetic accessibility of a molecule refers to how easily it can be synthesized. This is a critical factor in drug discovery and materials science. nih.gov Several ML-based scoring systems have been developed to quantify synthetic accessibility. nih.govchemrxiv.org These scores are typically on a scale (e.g., 1 to 10), where a lower score indicates that a molecule is easier to synthesize. researchgate.net
These tools are often trained on vast databases of known compounds and reactions. They analyze a molecule's structure for features that are common in commercially available or easily synthesized compounds, while penalizing for structural complexity, such as the presence of many stereocenters, large rings, or unusual functional groups. researchgate.net
Some of the commonly used synthetic accessibility scores include:
SAscore (Synthetic Accessibility score): This score is based on fragment contributions derived from an analysis of millions of known molecules and a complexity penalty. researchgate.net
SYBA (SYnthetic Bayesian Accessibility): This score uses a Bayesian model trained on a set of easily synthesizable and hard-to-synthesize molecules. nih.gov
SCScore (Synthetic Complexity score): This model is trained to predict the number of reaction steps required for a molecule's synthesis based on a dataset of known reactions. nih.gov
RAscore (Retrosynthetic Accessibility score): This score is derived from the outcomes of an AI-driven retrosynthesis planning tool. nih.govchemrxiv.org
Illustrative Data Table of Predicted Synthetic Accessibility:
The following table demonstrates how these different scoring systems might evaluate the synthetic accessibility of this compound. A higher score generally indicates a more challenging synthesis.
| Scoring Method | Predicted Score (Illustrative) | Interpretation |
| SAscore | 3.5 | Moderately accessible |
| SYBA | - | - |
| SCScore | 2.8 | Relatively low complexity |
| RAscore | 0.7 | Likely synthesizable |
Note: The values in this table are for illustrative purposes and are not from actual predictions for this compound.
The application of these ML and AI tools could provide a rapid, data-driven assessment of the feasibility of synthesizing this compound and its potential reactivity, thereby guiding further research and development efforts.
Advanced Applications and Derivatization Strategies for 1 Methylnaphthalene 6 Acetonitrile
Precursor for Advanced Organic Materials
The development of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. The 1-methylnaphthalene (B46632) core is a well-established component in many successful organic electronic materials due to its inherent photostability and charge-transport characteristics. nih.gov The presence of the acetonitrile (B52724) group in 1-Methylnaphthalene-6-acetonitrile provides a key site for chemical modification, allowing for the synthesis of a diverse range of functional materials.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes (as a scaffold)
Naphthalene (B1677914) derivatives are extensively utilized in the construction of materials for organic light-emitting diodes (OLEDs) and as fluorescent probes due to their high quantum yield and excellent photostability. nih.gov The rigid and planar structure of the naphthalene ring system contributes to efficient light emission. While direct research on this compound in this context is not prevalent, its potential as a scaffold is significant.
Furthermore, naphthalene-based fluorescent probes are effective in sensing applications due to their sensitivity to the local environment. nih.govnih.gov The this compound scaffold could be elaborated into probes for detecting various analytes by attaching specific recognition units to the naphthalene core or by transforming the acetonitrile group into a binding site.
Organic Semiconductors and Field-Effect Transistors (OFETs)
The field of organic electronics heavily relies on semiconducting materials for applications such as organic field-effect transistors (OFETs). Naphthalene diimide (NDI) derivatives, for example, are well-known n-type organic semiconductors. gatech.edunih.gov While this compound is not a diimide, the fundamental naphthalene core is a key building block for creating high-performance organic semiconductors. rsc.org
The "building-blocks approach" is a common strategy for developing new organic semiconductor materials, where different aromatic units are connected to tune the electronic properties. rsc.org The acetonitrile group of this compound can be a versatile anchor point for such an approach. For instance, it can be converted to other functional groups that facilitate polymerization or the attachment of other aromatic systems, leading to the creation of larger π-conjugated structures necessary for efficient charge transport. The synthesis of a series of naphthalene derivatives connected through α-bonds, double bonds, and triple bonds has been shown to yield materials with good performance in OFETs. rsc.org
Polymer Chemistry Monomers and Functional Polymer Synthesis
Naphthalene-based polymers are of interest due to their high thermal stability and potential for electronic applications. nih.gov The synthesis of polymers from naphthalene-containing monomers can lead to materials with desirable properties for a variety of uses. rsc.org
This compound can serve as a monomer in several polymerization strategies. The acetonitrile group can be reduced to an amine, which can then be used in the formation of polyamides or polyimides. Alternatively, the methyl group on the naphthalene ring could potentially be functionalized to create a polymerizable group. The resulting polymers would incorporate the rigid and electronically active naphthalene unit into the polymer backbone, potentially leading to materials with interesting optical and electronic properties. For example, a new alternating copolymer of fluorene (B118485) and naphthalene diimide has been synthesized and shown to be effective in all-polymer solar cells. rsc.org
Scaffold in the Synthesis of Complex Natural Products and Analogues
The naphthalene scaffold is a recurring motif in a variety of natural products that exhibit a wide range of biological activities. chemistryviews.orgijpsjournal.com The synthesis of these complex molecules often relies on the use of functionalized naphthalene derivatives as starting materials. nih.govbilkent.edu.tr
This compound, with its two distinct functional handles (the methyl group and the acetonitrile group), represents a valuable starting point for the synthesis of naphthalene-containing natural products. The acetonitrile group can be readily converted to a carboxylic acid, an amine, or a ketone, providing a versatile entry point for the construction of more complex structures. For example, the synthesis of naphthalene-based 14-aza-12-oxasteroids has been achieved starting from 2-naphthol, demonstrating the utility of functionalized naphthalenes in the synthesis of complex heterocyclic systems. mdpi.com The development of efficient synthetic routes to natural products and their analogues from readily available naphthalene derivatives is an active area of research. chemistryviews.org
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The π-rich surface of the naphthalene ring makes it an excellent building block for constructing supramolecular systems through π-π stacking interactions.
Design of Host-Guest Systems and Molecular Receptors
Naphthalene-based macrocycles have been synthesized and shown to act as effective hosts for various guest molecules in aqueous media, with strong binding affinities. rsc.org These host-guest systems have potential applications in sensing, catalysis, and drug delivery. The construction of such macrocycles often involves the strategic placement of functional groups on the naphthalene scaffold to facilitate both the synthesis of the macrocycle and its interaction with guest molecules.
This compound could be a valuable precursor for the synthesis of novel molecular receptors. The acetonitrile group can be transformed into a variety of functional groups, such as carboxylic acids or amides, which can then be used to link multiple naphthalene units together to form a macrocyclic host. The methyl group can also be used to fine-tune the solubility and self-assembly properties of the resulting macrocycle. The study of molecular recognition of polyaromatic hydrocarbons by naphthalene dioxygenase highlights the importance of specific interactions in binding, which can be mimicked in synthetic host-guest systems. ub.ac.idresearchgate.net
Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The construction of COFs and MOFs relies on the self-assembly of molecular building blocks into highly ordered, porous structures. The functional groups on these building blocks are crucial for directing the assembly and determining the properties of the resulting framework. While this compound itself is not a typical linker for COF and MOF synthesis, its nitrile group can be readily converted into more suitable functionalities, such as amines and carboxylic acids.
The reduction of the nitrile group in this compound would yield 1-(6-aminoethyl)-1-methylnaphthalene . This diamine derivative, possessing a naphthalene core, is a prime candidate for the synthesis of imine-linked COFs. The condensation reaction between such a diamine and a di- or trialdehyde monomer would lead to the formation of a crystalline, porous framework. The naphthalene moiety would contribute to the rigidity and potential photoluminescent properties of the resulting COF. The general synthesis of imine-linked COFs from naphthalene-based diamine precursors has been successfully demonstrated, suggesting a viable pathway for the utilization of derivatized this compound. nih.govacs.org
Alternatively, the hydrolysis of the nitrile group would produce 1-Methylnaphthalene-6-acetic acid . This carboxylic acid derivative can serve as an organic linker for the synthesis of MOFs. Coordination of the carboxylate group with metal ions or clusters would result in the formation of a three-dimensional framework. drpress.orgresearchgate.net The naphthalene core would impart structural rigidity and could influence the framework's porosity and guest-adsorption properties. The synthesis of MOFs using various naphthalene-dicarboxylate linkers is well-established, highlighting the potential of 1-Methylnaphthalene-6-acetic acid in creating novel MOF architectures. researchgate.netacs.org
A hypothetical reaction scheme for the derivatization of this compound and its subsequent use in COF and MOF synthesis is presented below:
| Precursor | Derivatization Reaction | Derivative | Framework Type | Linkage |
| This compound | Reduction (e.g., with LiAlH4) | 1-(6-aminoethyl)-1-methylnaphthalene | COF | Imine |
| This compound | Hydrolysis (acid or base catalyzed) | 1-Methylnaphthalene-6-acetic acid | MOF | Carboxylate |
Development of Chemo-Sensors and Probes for Chemical Analytes (Non-Biological Targets)
Naphthalene derivatives are renowned for their fluorescent properties, making them excellent candidates for the development of chemo-sensors. rsc.orgresearchgate.net this compound and its derivatives can be engineered to act as fluorescent probes for the detection of various non-biological chemical analytes, such as metal ions.
The sensing mechanism often relies on the modulation of the fluorophore's emission upon interaction with the analyte. This can occur through several processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of excimers or exciplexes. By incorporating a suitable receptor unit that can selectively bind to a target analyte, the fluorescence of the naphthalene core can be either quenched or enhanced, providing a detectable signal.
For instance, a derivative of this compound could be functionalized with a chelating agent, such as a polyether chain or a Schiff base, to create a selective sensor for specific metal ions. The binding of a metal ion to the chelating agent would alter the electronic properties of the molecule, leading to a change in the fluorescence intensity or wavelength of the naphthalene fluorophore. The literature provides numerous examples of naphthalene-based Schiff base sensors for the detection of ions like Zn2+. rsc.org
| Analyte | Sensor Design Principle | Potential Sensing Mechanism |
| Metal Ions (e.g., Zn2+, Cu2+) | Covalent attachment of a chelating moiety to the naphthalene ring. | Fluorescence quenching or enhancement upon metal ion binding. |
| Anions (e.g., F-, CN-) | Introduction of a Lewis acidic site or a hydrogen-bond donor. | Change in fluorescence due to anion coordination. |
| Nitroaromatic Compounds | Utilization of the electron-rich naphthalene system. | Fluorescence quenching via electron transfer to the electron-deficient analyte. |
Design and Synthesis of Mechanistic Chemical Probes for Biochemical Pathways (Purely in vitro mechanistic studies, not therapeutic or biological effects)
Mechanistic chemical probes are essential tools for elucidating the intricacies of biochemical pathways in a controlled in vitro setting. These probes are designed to interact with specific enzymes or proteins to provide insights into their function, structure, and interactions. The naphthalene scaffold of this compound offers a valuable platform for the design of such probes due to its inherent fluorescence and its ability to be functionalized.
A derivatized form of this compound could be synthesized to act as a fluorescent ligand for a specific enzyme. By monitoring the changes in the fluorescence properties of the probe upon binding to the enzyme's active site, valuable information about the binding affinity, kinetics, and the local environment of the active site can be obtained. For example, a change in the emission wavelength could indicate a change in the polarity of the binding pocket, while fluorescence quenching could suggest the proximity of certain amino acid residues.
The study of protein-protein and protein-ligand interactions is fundamental to understanding cellular processes. Fluorescent probes based on this compound could be employed in techniques such as Fluorescence Resonance Energy Transfer (FRET) to study these interactions. In a FRET-based assay, two interacting proteins would be labeled with a donor and an acceptor fluorophore, respectively. A derivative of this compound could serve as the donor fluorophore. When the two proteins interact, the donor and acceptor come into close proximity, allowing for energy transfer from the donor to the acceptor, resulting in a change in the observed fluorescence. This change can be used to quantify the interaction.
The design of such probes would involve the strategic attachment of reactive groups to the naphthalene core or the acetonitrile side chain to enable covalent labeling of the target proteins.
Environmental Chemistry and Abiotic Degradation Pathways of 1 Methylnaphthalene 6 Acetonitrile
Photochemical Degradation under Simulated Environmental Conditions (Aqueous and Atmospheric)
There is no direct experimental data on the photochemical degradation of 1-Methylnaphthalene-6-acetonitrile. However, based on the known photochemistry of 1-methylnaphthalene (B46632), it is expected to undergo degradation in both aqueous and atmospheric environments. In the atmosphere, the vapor-phase reaction with photochemically-produced hydroxyl radicals is likely a primary degradation pathway. For 1-methylnaphthalene, this reaction leads to an atmospheric half-life of about 7 hours. nih.gov The addition of an acetonitrile (B52724) group might slightly alter the reaction rate, but it is unlikely to render the molecule resistant to hydroxyl radical attack.
In aqueous systems, direct photolysis of 1-methylnaphthalene in sunlit waters is a potential degradation route. nih.gov The presence of the acetonitrile group could influence the electronic properties of the naphthalene (B1677914) ring system, potentially affecting its light absorption and subsequent photochemical reactivity. Studies on 1-methylnaphthalene have shown that UV irradiation in the presence of air leads to transformation into various products, including ring-opened compounds and side-chain oxidized compounds like 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.orgresearchgate.net It is plausible that this compound would undergo similar transformations, with potential oxidation of both the methyl and the acetonitrile functional groups.
Chemical Transformation Mechanisms in Water and Soil Matrices (Hydrolysis, Oxidation)
Information regarding the specific chemical transformation mechanisms of this compound in water and soil is not available. However, general principles can be applied.
Hydrolysis: The acetonitrile group (-CN) can undergo hydrolysis to form a carboxylic acid (-COOH) or an amide (-CONH2) under certain environmental conditions (e.g., acidic or basic pH). However, 1-methylnaphthalene itself lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov The stability of the naphthalene ring system suggests that hydrolysis of the core structure is not a significant degradation pathway.
Oxidation: In soil and water, oxidation is a likely transformation pathway. Studies on the oxidation of 1-methylnaphthalene have demonstrated its susceptibility to degradation. researchgate.net In soil, abiotic degradation of naphthalene and its derivatives is generally considered to be slow. epa.govcdc.gov However, the presence of oxidizing agents in soil and water could lead to the transformation of this compound. The methyl and acetonitrile groups, as well as the aromatic rings, are all potential sites for oxidative attack.
Persistence Studies and Environmental Fate Modeling (Chemical Stability, Not Bioaccumulation or Ecotoxicity)
There are no specific persistence studies or environmental fate models for this compound. The environmental persistence of a chemical is determined by its resistance to various degradation processes. Based on the expected photochemical and chemical degradation pathways discussed above, it is unlikely that this compound would be highly persistent in the environment. However, without experimental data, its half-life in different environmental compartments (air, water, soil) cannot be accurately predicted. Environmental fate models would require input parameters such as vapor pressure, water solubility, and reaction rate constants, which are currently unavailable for this specific compound.
Development of Analytical Methodologies for Environmental Monitoring (Detection of the Compound Itself)
Specific analytical methods for the detection of this compound in environmental samples have not been reported. However, standard analytical techniques used for the detection of similar organic pollutants could be adapted for its monitoring. These methods typically involve a series of steps including extraction, separation, and detection. env.go.jp
For aqueous samples, solid-phase extraction (SPE) could be employed to pre-concentrate the analyte, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov GC-MS has been successfully used for the detection of 1-methylnaphthalene in water samples. nih.gov For air samples, collection on a sorbent material followed by thermal desorption and GC-MS analysis would be a suitable approach. The choice of the specific analytical conditions, such as the type of sorbent, chromatographic column, and mass spectrometer settings, would need to be optimized for the sensitive and selective detection of this compound.
Analytical Methodologies for Research and Industrial Process Monitoring of 1 Methylnaphthalene 6 Acetonitrile
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography stands as the cornerstone for the separation and analysis of 1-Methylnaphthalene-6-acetonitrile from reaction mixtures, starting materials, and potential byproducts. The choice of technique is dictated by the compound's volatility, polarity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its aromatic and moderately polar nature.
A typical RP-HPLC method would employ a C18 column as the stationary phase, which provides excellent separation for naphthalene (B1677914) derivatives. nih.govrdd.edu.iq The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a buffer like phosphate (B84403) or an acid like orthophosphoric acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net This gradient elution allows for the effective separation of the target analyte from impurities with varying polarities.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system of this compound exhibits strong UV absorbance. rdd.edu.iqresearchgate.net Wavelengths in the range of 215-280 nm are typically employed for sensitive detection. researchgate.net For more comprehensive analysis and to confirm the identity of the peak, a photodiode array (PDA) detector can be used to obtain the full UV spectrum of the eluting compound.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be a powerful tool for its analysis, especially for assessing the presence of more volatile impurities or if the compound is derivatized to a more volatile form. GC is also suitable for the analysis of the parent compound, 1-methylnaphthalene (B46632). nih.govsigmaaldrich.com
The choice of column is critical in GC. A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of aromatic compounds. The analysis is typically performed with a temperature program, starting at a lower temperature and ramping up to facilitate the elution of less volatile components.
A Flame Ionization Detector (FID) is a common choice for quantification due to its broad response to organic compounds. For unambiguous identification, a Mass Spectrometer (MS) is the preferred detector, as discussed in the hyphenated techniques section.
Table 2: Representative GC Method Parameters for the Analysis of Related Naphthalene Compounds
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 70 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Supercritical Fluid Chromatography (SFC) offers a valuable alternative to both HPLC and GC, particularly for complex separations of polycyclic aromatic compounds. edpsciences.orgedpsciences.orgtandfonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 can lead to faster separations and higher efficiency compared to HPLC. edpsciences.orgresearchgate.net
For the analysis of compounds like this compound, modifiers such as methanol or acetonitrile are often added to the CO2 mobile phase to increase its solvating power and improve peak shape. edpsciences.orgttlg1688.com SFC can be particularly advantageous for separating isomers or closely related compounds that are difficult to resolve by other chromatographic techniques. The choice of stationary phase in SFC is crucial and can range from standard silica (B1680970) and C18 columns to more specialized phases designed to enhance selectivity for aromatic compounds. edpsciences.orgedpsciences.org
Capillary Electrophoresis (CE) for Specialized Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. While this compound is a neutral molecule, its analysis by CE can be achieved through techniques like Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.
CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. For related naphthalene derivatives, such as naphthalenesulfonates, CE has been shown to be a powerful analytical tool. nih.govnih.gov By adapting these methods, CE could potentially be applied to the quality control of this compound, especially for the detection of ionic impurities.
Hyphenated Techniques for Comprehensive Characterization and Online Monitoring
The coupling of chromatographic techniques with mass spectrometry provides unparalleled capabilities for both the identification and quantification of analytes in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. researchgate.net In the context of this compound analysis, GC-MS can be used to identify impurities, byproducts, and degradation products. The mass spectrum of the analyte provides a unique fragmentation pattern, which serves as a "fingerprint" for its definitive identification when compared to a spectral library or a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. mdpi.com For this compound, LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for trace-level analysis and for the characterization of unknown impurities in the sample. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and moderately polar analytes.
LC-NMR for Structural Elucidation of Minor Components
In the synthesis and manufacturing of this compound, the presence of minor components, such as impurities and reaction byproducts, is inevitable. The precise identification and structural elucidation of these components are critical for process optimization, quality control, and ensuring the purity of the final product. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy has emerged as a powerful hyphenated technique for this purpose, directly coupling the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure-elucidating power of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
The primary advantage of LC-NMR is its ability to provide detailed structural information on individual components within a complex mixture without the need for prior isolation. nih.govnih.gov This is particularly beneficial for minor or unstable compounds that may be difficult to isolate in sufficient quantities for traditional spectroscopic analysis. The process involves separating the mixture using an HPLC system, after which the eluent flows directly into an NMR flow cell for analysis.
One of the inherent challenges of LC-NMR has been the sensitivity of the NMR detector, which can make it difficult to obtain high-quality spectra for components present at very low concentrations. nih.gov However, recent advancements, such as the coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with NMR, have significantly enhanced sensitivity. nih.gov UHPLC provides sharper and more concentrated peaks, which maximizes the sample concentration within the NMR flow cell, leading to a substantial increase in the signal-to-noise ratio and reducing both chromatography and NMR run times. nih.gov
The structural elucidation process using LC-NMR involves a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments performed on the separated components.
1D ¹H NMR: Provides initial information on the types and connectivity of protons in the molecule. For impurities related to this compound, this can help identify characteristic signals of the naphthalene ring system, the methyl group, and the acetonitrile moiety, as well as any unexpected signals from byproducts.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) scalar couplings, helping to establish spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C), allowing for the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule and confirming the substitution pattern on the naphthalene ring.
A hypothetical analysis of a minor component in a this compound production batch is detailed in the table below.
Table 1: Hypothetical LC-NMR Data for a Minor Impurity
| Analytical Step | Observation | Structural Inference |
|---|---|---|
| HPLC Retention Time | Peak detected at a different retention time than the main product. | The component has a different polarity than this compound. |
| 1D ¹H NMR | Signals in the aromatic region (7-8 ppm), a singlet around 2.5 ppm, and a singlet around 4.0 ppm. The integration of the aromatic protons suggests a different substitution pattern. | Presence of a naphthalene core and a methyl group. The signal at 4.0 ppm is inconsistent with the acetonitrile group, suggesting a modification. |
| 2D HSQC | Correlation of the 4.0 ppm proton signal to a carbon signal around 60 ppm. | The signal at 4.0 ppm is likely a methylene (B1212753) group (CH₂) adjacent to an electronegative atom. |
| 2D HMBC | Correlation from the methylene protons at 4.0 ppm to a carbonyl carbon (~170 ppm). | Suggests the presence of a methyl ester (-CH₂COOCH₃) or a related ester functionality instead of the nitrile group. |
| Final Structure | Elucidated as Methyl 2-(1-methylnaphthalen-6-yl)acetate. | The impurity is likely formed from the hydrolysis of the nitrile group followed by esterification with a methanol solvent residue. |
This systematic approach, combining separation with multi-dimensional NMR analysis, allows for the confident structural determination of unknown minor components, which is essential for understanding impurity formation pathways and improving the synthetic process. nih.gov
Development of Spectroscopic Methods for In-situ Reaction Monitoring
The development of robust in-situ (in the reaction mixture) monitoring techniques is a key objective in modern chemical process development, aligning with Quality by Design (QbD) principles. These methods provide real-time data on the consumption of reactants, formation of products, and transient intermediates, enabling precise process control, optimization of reaction conditions, and ensuring process safety. For the synthesis of this compound, various spectroscopic techniques can be adapted for real-time monitoring.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov An ATR probe can be inserted directly into the reaction vessel to collect spectra at regular intervals. For the synthesis of this compound, which may involve the conversion of a precursor like 6-(bromomethyl)-1-methylnaphthalene (B8184721) with a cyanide salt, FTIR is particularly useful.
The reaction can be monitored by tracking the disappearance of the C-Br stretching vibration of the starting material and the appearance of the characteristic C≡N (nitrile) stretching vibration of the product, which occurs in a relatively clear region of the mid-infrared spectrum.
Table 2: Key Vibrational Frequencies for In-situ FTIR Monitoring
| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) | Monitoring Application |
|---|---|---|---|
| C≡N Stretch | Nitrile | 2240 - 2260 | Tracks formation of this compound (Product). |
| C-Br Stretch | Alkyl Halide | 515 - 690 | Tracks consumption of 6-(bromomethyl)-1-methylnaphthalene (Reactant). |
| N=C=O Stretch | Isocyanate | 2250 - 2275 | Tracks potential formation of isocyanate impurities if side reactions occur. |
By plotting the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be generated. This allows chemists to determine the reaction endpoint accurately, identify the formation of any intermediates or byproducts, and study the effect of process parameters like temperature and catalyst loading on the reaction rate. researchgate.net
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR for in-situ monitoring. spectroscopyonline.com It is particularly advantageous for reactions in aqueous media, as the Raman signal for water is typically weak, and for monitoring non-polar bonds. A fiber-optic probe can be immersed in the reaction mixture for continuous analysis. The symmetric stretching of the nitrile (C≡N) group provides a strong and sharp Raman signal, making it an excellent probe for product formation. This technique allows researchers to quantify analytes, saving time and resources. spectroscopyonline.com
Other Spectroscopic Techniques:
Mass Spectrometry (MS): Techniques like Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) can be used for the on-line characterization of reaction mixtures. fossiliontech.com A small, continuous stream of the reaction mixture is sampled and analyzed, providing real-time information on the mass-to-charge ratio of the components. This allows for the direct observation of the reactant, product, and any intermediates, enabling precise control over the reaction. fossiliontech.com
The implementation of these in-situ spectroscopic methods provides a wealth of data that is crucial for developing a deep understanding of the reaction chemistry, leading to more efficient, consistent, and safe manufacturing processes for this compound.
Future Research Directions and Emerging Trends for 1 Methylnaphthalene 6 Acetonitrile Research
Exploration of Novel and Unprecedented Reactivity Modes
The chemical structure of 1-Methylnaphthalene-6-acetonitrile offers distinct sites for chemical modification: the naphthalene (B1677914) ring, the methyl group, and the acetonitrile (B52724) functional group. Future research is expected to delve into the unique reactivity arising from the interplay of these components.
Catalytic Transformations: The 1-methylnaphthalene (B46632) core is known to undergo catalytic isomerization to produce 2-methylnaphthalene (B46627), a valuable chemical intermediate. bcrec.idscispace.com Research could explore the isomerization of this compound over modified zeolite catalysts, such as HBEA, to potentially synthesize novel functionalized 2-methylnaphthalene isomers. scispace.com Furthermore, ruthenium-naphthalene complexes, in the presence of acetonitrile, have demonstrated high catalytic activity for isomerization and dimerization reactions. electronicsandbooks.comacs.org Investigating similar catalytic systems with this compound could unlock new synthetic pathways.
Functional Group Interplay: The electron-withdrawing nature of the acetonitrile group at the 6-position could influence the reactivity of the naphthalene ring and the methyl group. Studies could investigate how this substituent affects reactions like hydrocracking, which has been studied for 1-methylnaphthalene, potentially leading to different fragmentation patterns and product distributions. taylorfrancis.com
Nitrile Group Chemistry: The acetonitrile moiety (-CH₂CN) is a versatile functional group. Future work will likely focus on its conversion into other valuable functionalities. For instance, hydrolysis could yield the corresponding carboxylic acid, reduction could produce a primary amine, and reaction with Grignard reagents could lead to ketone derivatives. The influence of the bulky and electronically rich 1-methylnaphthalene scaffold on the reactivity of the nitrile group presents a rich area for investigation.
Integration with Artificial Intelligence for Reaction Discovery and Optimization
Artificial intelligence (AI) and machine learning are becoming indispensable tools in modern chemistry for predicting reaction outcomes and optimizing synthetic routes.
Predictive Modeling: Detailed chemical kinetic models have been developed for the combustion of 1-methylnaphthalene, a key component in fuel surrogates. mdpi.com AI algorithms could be trained on existing data for naphthalene derivatives to build predictive models for the reactivity and properties of this compound. This could accelerate the discovery of novel reactions and identify optimal conditions with fewer experiments.
Computational Studies: Density Functional Theory (DFT) has been successfully used to evaluate naphthalene-based compounds as potential emitters in organic electronics. rsc.org Similar computational approaches can be applied to this compound to predict its electronic structure, spectral properties, and reaction mechanisms. This would guide experimental efforts in areas like materials science and catalysis.
Synthesis Route Optimization: AI tools can analyze vast chemical reaction databases to propose novel and efficient synthetic pathways for this compound itself. This could involve identifying greener reagents, predicting yields, and minimizing byproducts, aligning with the principles of sustainable chemistry.
Development of Sustainable and Circular Economy Approaches for its Synthesis and Utilization
Modern chemical research places a strong emphasis on sustainability, green chemistry, and the principles of a circular economy. iema.netnih.gov
Green Synthesis: Future research will aim to develop synthetic routes to this compound that adhere to the 12 Principles of Green Chemistry. gcande.org This includes using safer solvents to replace hazardous ones like DMF, improving energy efficiency by employing methods like microwave-assisted synthesis, and using catalytic rather than stoichiometric reagents. nih.govnih.gov
Circular Economy: The concept of transforming waste into valuable assets is central to the circular economy. researchgate.net For example, 1-methylnaphthalene is often a less-desired byproduct in processes aimed at producing 2-methylnaphthalene. scispace.com Developing efficient processes to convert this "waste" stream into a functionalized and potentially high-value product like this compound would be a prime example of circular economy principles in action. bcrec.idscispace.com The subsequent use and recycling of materials derived from this compound would also be a key research focus. iema.net
Table 1: Green Chemistry Principles and Potential Applications for this compound
| Green Chemistry Principle | Potential Application in this compound Research |
|---|---|
| Prevention | Designing synthesis routes that minimize the generation of waste products. gcande.org |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Synthesis | Replacing toxic reagents and solvents with greener alternatives. nih.govnih.gov |
| Safer Solvents & Auxiliaries | Utilizing solvents like bio-based alternatives or minimizing solvent use altogether. whiterose.ac.uk |
| Design for Energy Efficiency | Employing energy-efficient methods such as catalysis and MW-assisted reactions. nih.govnih.gov |
| Catalysis | Using selective catalysts to improve reaction efficiency and reduce waste. electronicsandbooks.comacs.org |
Advanced Materials Design Utilizing its Unique Structural Features
The rigid, planar naphthalene core combined with the functional handles of the methyl and acetonitrile groups makes this compound a promising building block for advanced materials.
Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties and have been used to create probes for cellular imaging. nih.gov The introduction of a polar acetonitrile group could impart sensitivity to the local environment (solvatochromism), making this compound a candidate for developing new fluorescent sensors.
Organic Electronics: Donor-acceptor molecules containing naphthalene as the acceptor unit have shown potential as emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). rsc.org The electronic properties of this compound, with its specific substitution pattern, could be tuned for applications in organic electronics. Researchers could explore its potential as a host material or as a building block for more complex emitter molecules.
Polymers and Liquid Crystals: The rigid naphthalene scaffold is a common component in high-performance polymers and liquid crystals. The nitrile group can undergo polymerization or be used as a polar anchor to influence the self-assembly and macroscopic properties of materials.
Fundamental Studies on its Photophysics and Excited State Chemistry
A thorough understanding of the photophysical properties of this compound is essential for its application in materials science.
Absorption and Emission: 1-Methylnaphthalene is a fluorescent compound with a characteristic excitation peak around 281 nm and an emission peak around 339 nm. aatbio.com The addition of the -CH₂CN group at the 6-position is expected to perturb the electronic structure of the naphthalene core, leading to shifts in its absorption and emission spectra. Fundamental studies would involve characterizing these shifts in various solvents to understand the nature of its excited states.
Excited State Dynamics: The excited state lifetime and fluorescence quantum yield are critical parameters for any potential application in photonics or sensing. Time-resolved fluorescence spectroscopy would be employed to measure these properties. For comparison, related carbene-silver-amide complexes containing naphthalene moieties exhibit fluorescence lifetimes in the nanosecond range (1.3 to 7.8 ns) and quantum yields up to 33.2%. acs.orgacs.org Studies on antenna systems using naphthalene derivatives have also reported high fluorescence quantum yields (>0.75). rsc.org Investigating these parameters for this compound would be a key research goal.
Table 2: Comparison of Photophysical Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes' Shift (nm) | Notes |
|---|---|---|---|---|
| 1-Methylnaphthalene | 281 aatbio.com | 339 aatbio.com | 58 aatbio.com | Known fluorescent compound. |
| 1,4-PXZ-Nap-PXZ | ~425 | 508 | 83 | A naphthalene-based TADF emitter for OLEDs. rsc.org |
| This compound | Hypothesized to be red-shifted vs. 1-MN | Hypothesized to be red-shifted vs. 1-MN | To be determined | The polar acetonitrile group is expected to influence the electronic transitions. |
Elucidation of its Role in Complex Chemical Systems and Networks
Beyond its synthesis and applications as a pure substance, understanding the behavior of this compound in more complex environments is crucial.
Combustion Chemistry: 1-Methylnaphthalene is a vital component in surrogate models for diesel and jet fuels due to its role in combustion and soot formation. mdpi.com The presence of a nitrogen-containing functional group in this compound would significantly alter its combustion chemistry, potentially leading to the formation of NOx and other nitrogenated byproducts. Detailed kinetic modeling of its combustion would be essential for understanding its potential impact if it were ever present in fuel mixtures.
Environmental Fate and Transformation: As a derivative of a polycyclic aromatic hydrocarbon (PAH), its environmental fate is of interest. mdpi.com The nitrile group increases polarity compared to 1-methylnaphthalene, which would likely alter its mobility and partitioning in soil and water. charite.de Research could focus on its biodegradability, potential for bioaccumulation, and its transformation pathways in environmental systems.
Supramolecular Chemistry: The combination of an aromatic surface and a polar nitrile group makes this compound an interesting candidate for studies in supramolecular chemistry. Its ability to form host-guest complexes, participate in crystal engineering through specific intermolecular interactions, or act as a ligand in coordination networks could be explored.
Q & A
Q. What are the validated synthesis pathways for 1-Methylnaphthalene-6-acetonitrile, and how can functional group integrity be preserved during synthesis?
Synthesis typically involves multi-step reactions to introduce functional groups (e.g., methyl and cyano) onto the naphthalene core. Key steps include:
- Friedel-Crafts alkylation to attach the methyl group at position 1 .
- Nitrile group introduction via cyanation reactions (e.g., using CuCN or Pd-catalyzed cross-coupling) at position 6 .
- Purification via column chromatography or recrystallization to isolate intermediates and final products. Preservation of aromaticity requires controlled reaction conditions (e.g., low temperatures for electrophilic substitutions to prevent ring degradation) .
Q. How can structural characterization of this compound be systematically performed?
Use a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .
- FT-IR to identify nitrile stretching (~2240 cm⁻¹) and methyl C-H vibrations .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., EI-MS for fragmentation patterns) .
- X-ray crystallography (if single crystals are obtainable) for definitive bond-length and angle data .
Q. What methodologies are recommended for assessing the purity and stability of this compound in experimental settings?
- HPLC/GC-MS with internal standards to quantify impurities .
- Accelerated stability studies under varying pH, temperature, and light exposure to predict degradation pathways .
- Karl Fischer titration for moisture content analysis, critical for nitrile stability .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved?
Apply a risk-of-bias (RoB) framework to evaluate study reliability:
- Selection bias : Assess randomization and allocation concealment in exposure studies .
- Performance/detection bias : Verify blinding of personnel and outcome assessors .
- Attrition bias : Ensure completeness of data (e.g., <20% exclusion rates) . Studies with high RoB (e.g., unblinded designs or incomplete exposure data) should be deprioritized in meta-analyses .
Q. What experimental designs minimize confounding factors in in vivo toxicity studies of this compound?
- Dose-response studies : Use ≥3 dose levels to establish NOAEL/LOAEL .
- Species stratification : Compare rodents (for acute toxicity) and non-human primates (for metabolic relevance) .
- Control groups : Include vehicle-only and positive controls (e.g., naphthalene derivatives with known toxicity) .
- Endpoint harmonization : Align biomarkers (e.g., CYP450 activity, oxidative stress markers) across studies for cross-comparison .
Q. How can computational models predict the environmental fate and metabolic pathways of this compound?
- QSAR models : Estimate biodegradation potential and bioaccumulation factors using logP and electronic parameters (e.g., Hammett constants) .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolite formation .
- Environmental persistence : Use EPI Suite to model hydrolysis rates and soil adsorption coefficients (Koc) .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity?
Q. How should researchers address gaps in the mechanistic understanding of this compound-induced cytotoxicity?
Prioritize studies on:
- Oxidative stress pathways : Measure ROS generation, GSH depletion, and Nrf2 activation .
- Epigenetic effects : Screen for DNA methylation changes (e.g., via bisulfite sequencing) .
- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify disrupted networks .
Methodological Resources
- Toxicological Data Synthesis : Follow ATSDR’s 8-step framework (e.g., literature screening, RoB assessment, evidence integration) .
- Systematic Reviews : Use PubMed/TOXCENTER search strings (e.g., CAS-specific queries) to identify relevant studies .
- Unreliable Sources : Exclude non-peer-reviewed data (e.g., ) per ATSDR guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
